molecular formula C29H37N5O3 B14781188 (S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one CAS No. 877130-29-5

(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one

Cat. No.: B14781188
CAS No.: 877130-29-5
M. Wt: 503.6 g/mol
InChI Key: SLVAPEZTBDBAPI-LJAQVGFWSA-N
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Description

(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the pyranone core, followed by the introduction of the cyclopentyl and pyridinyl groups. The final steps involve the addition of the triazolopyrimidine moiety and the hydroxyl group. Each step requires careful control of temperature, pH, and reaction time to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions to maximize yield and minimize waste. Techniques such as continuous flow chemistry and automated synthesis could be employed to improve efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The pyranone ring can be reduced to a dihydropyran.

    Substitution: The pyridinyl and triazolopyrimidine groups can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the pyranone ring would produce a dihydropyran derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a useful tool for studying biochemical pathways.

    Medicine: The compound’s potential bioactivity could make it a candidate for drug development, particularly in the areas of anti-cancer or anti-inflammatory therapies.

    Industry: Its chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s multiple functional groups allow it to engage in various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can alter the conformation and activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyranone derivatives, triazolopyrimidine derivatives, and compounds with similar functional groups, such as:

  • **(S)-6-Cyclopentyl-6-[2-(2,6-diethylpyridin-4-yl)ethyl]-3-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one
  • **this compound

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and stereochemistry. This unique structure may confer specific biological activities or chemical reactivity that are not observed in other compounds.

Properties

CAS No.

877130-29-5

Molecular Formula

C29H37N5O3

Molecular Weight

503.6 g/mol

IUPAC Name

(2S)-2-cyclopentyl-2-[2-(2,6-diethylpyridin-4-yl)ethyl]-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-3H-pyran-6-one

InChI

InChI=1S/C29H37N5O3/c1-5-22-14-20(15-23(6-2)31-22)11-12-29(21-9-7-8-10-21)17-25(35)24(27(36)37-29)16-26-32-28-30-18(3)13-19(4)34(28)33-26/h13-15,21,35H,5-12,16-17H2,1-4H3/t29-/m0/s1

InChI Key

SLVAPEZTBDBAPI-LJAQVGFWSA-N

Isomeric SMILES

CCC1=CC(=CC(=N1)CC)CC[C@]2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5

Canonical SMILES

CCC1=CC(=CC(=N1)CC)CCC2(CC(=C(C(=O)O2)CC3=NN4C(=CC(=NC4=N3)C)C)O)C5CCCC5

Origin of Product

United States

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